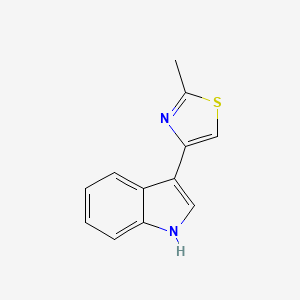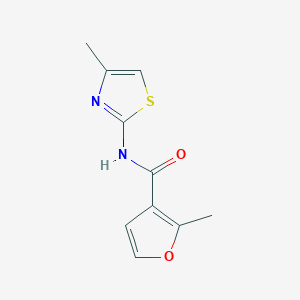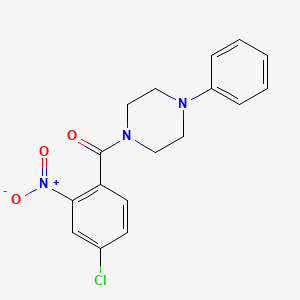![molecular formula C20H22N2O2 B5862449 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its safety and efficacy.
作用機序
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide inhibits the activity of TYK2 by binding to a specific site on the protein. This prevents the activation of downstream signaling pathways that are involved in the regulation of immune responses and inflammation. By inhibiting TYK2, this compound has the potential to modulate immune responses and reduce inflammation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system and inflammation. In preclinical studies, it has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and B cells, which are involved in the regulation of immune responses.
実験室実験の利点と制限
One of the main advantages of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide is its specificity for TYK2, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the main limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide. One area of interest is the use of this compound in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may have potential applications in the treatment of certain types of cancer, such as leukemia and lymphoma. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its safety and efficacy in clinical settings.
合成法
The synthesis of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide involves a multi-step process that begins with the preparation of 3,4-dihydroquinoline-2-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 4-aminobenzophenone to give the desired product.
科学的研究の応用
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein known as TYK2, which is involved in the regulation of immune responses and inflammation.
特性
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-6-19(23)21-17-12-10-16(11-13-17)20(24)22-14-5-8-15-7-3-4-9-18(15)22/h3-4,7,9-13H,2,5-6,8,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVWXKOECUXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(3-nitrobenzyl)amino]ethanol](/img/structure/B5862367.png)
![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)
